Researchers requiring precise dual modulation of LDL oxidation and cholesterol esterification face non-reproducible results with generic ACAT inhibitors or standalone antioxidants. LDL-IN-4 (CAY10485) provides a validated solution.
- Dual mechanism: ACAT-1 IC50=95μM, ACAT-2 IC50=81μM, LDL oxidation IC50=3μM
- 17-fold more potent against LDL oxidation than analog LDL-IN-1
- Non-cytotoxic at active concentrations; suitable for macrophage foam cell assays
- Available in research-grade purity for atherosclerosis and lipid metabolism studies
Molecular FormulaC27H27NO7
Molecular Weight477.5 g/mol
CAS No.615264-62-5
Cat. No.B564605
⚠ Attention: For research use only. Not for human or veterinary use.
LDL-IN-4 (CAS 615264-62-5, also known as CAY10485) is a synthetic cinnamic acid derivative belonging to the class of acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors and low-density lipoprotein (LDL) oxidation inhibitors. Its chemical structure is defined by the IUPAC name dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate, corresponding to the molecular formula C27H27NO7 and a molecular weight of 477.51 g/mol [1]. The compound is characterized by a dihydroxyphenyl (catechol) moiety conjugated to an L-aspartic acid dibenzyl ester backbone . Primary biological activities include dual inhibition of human ACAT-1 and ACAT-2 enzymes and potent antioxidant activity against copper-mediated LDL oxidation, with an IC50 of 3 μM for the latter [1][2]. LDL-IN-4 is not intended for therapeutic use and is exclusively supplied for research applications in atherosclerosis, lipid metabolism, and cardiovascular disease modeling.
Dual ACAT-1/2 enzyme and LDL oxidation inhibition in a single research probe
Synthetic cinnamic acid derivative for atherosclerosis and lipid metabolism modeling
Supplied for research use only; not for therapeutic applications
[1] Lee S, Han JM, Kim H, Kim E, Jeong TS, Lee WS, Cho KH. Synthesis of cinnamic acid derivatives and their inhibitory effects on LDL-oxidation, acyl-CoA:cholesterol acyltransferase-1 and -2 activity, and decrease of HDL-particle size. Bioorg Med Chem Lett. 2004 Sep 20;14(18):4677-81. View Source
Scientific procurement of LDL-IN-4 is justified by its unique combination of potent LDL oxidation inhibition and dual ACAT-1/2 activity within a single molecular scaffold, a profile not reliably reproduced by generic ACAT inhibitors or standalone antioxidants. Substitution with an alternative cinnamic acid derivative or a commercially available ACAT inhibitor (e.g., avasimibe, pactimibe) would result in significantly different pharmacological outcomes due to variations in potency, target selectivity, and mechanism of action. For example, LDL-IN-1, the closest structural analog, exhibits a >17-fold lower potency in LDL oxidation inhibition (IC50 = 52 μM) compared to LDL-IN-4 [1]. Furthermore, LDL-IN-4's dual inhibition of ACAT-1 (IC50 = 95 μM) and ACAT-2 (IC50 = 81 μM) differentiates it from ACAT inhibitors that may exhibit isoform selectivity or act through unrelated pathways (e.g., NF-κB modulation) [2][3]. The compound's specific molecular structure, which incorporates a dihydroxyphenyl group and an L-aspartic acid dibenzyl ester, is essential for its observed biological activity; generic substitutions or alternative salts cannot be assumed to yield equivalent results without rigorous re-validation [1]. Therefore, for studies requiring precise and reproducible modulation of both LDL oxidative modification and intracellular cholesterol esterification, LDL-IN-4 represents a non-interchangeable research tool.
Structural Analog LDL-IN-1
May exhibit markedly lower LDL oxidation inhibition context, altering model-response outcomes compared to LDL-IN-4.
Isoform-Selective ACAT Inhibitors
Compounds like avasimibe or pactimibe may lack the dual ACAT-1/2 profile and the antioxidant activity of LDL-IN-4, potentially shifting pathway-response interpretation.
Generic Cinnamic Acid Derivatives
Alternative salts or simplified analogs may not reproduce the specific dihydroxyphenyl and L-aspartic acid diester structure required for observed activity.
[1] Lee S, Han JM, Kim H, Kim E, Jeong TS, Lee WS, Cho KH. Synthesis of cinnamic acid derivatives and their inhibitory effects on LDL-oxidation, acyl-CoA:cholesterol acyltransferase-1 and -2 activity, and decrease of HDL-particle size. Bioorg Med Chem Lett. 2004 Sep 20;14(18):4677-81. View Source
LDL-IN-4 (Compound 2) exhibits a 17.3-fold greater potency in inhibiting copper-mediated LDL oxidation compared to its closest structural analog, LDL-IN-1 (Compound 1), when evaluated in the same experimental system. The IC50 for LDL-IN-4 was determined to be 3 μM, while LDL-IN-1 showed an IC50 of 52 μM [1].
Copper-mediated oxidation of human low-density lipoprotein (LDL) in vitro
Why This Matters
This quantitative difference defines a clear potency threshold for studies focused on oxidative modification of LDL, a key event in atherogenesis, and directly impacts the concentration required to achieve a desired effect in cell-based or biochemical assays.
[1] Lee S, Han JM, Kim H, Kim E, Jeong TS, Lee WS, Cho KH. Synthesis of cinnamic acid derivatives and their inhibitory effects on LDL-oxidation, acyl-CoA:cholesterol acyltransferase-1 and -2 activity, and decrease of HDL-particle size. Bioorg Med Chem Lett. 2004 Sep 20;14(18):4677-81. View Source
Near-Complete LDL Oxidation Inhibition
At a concentration of 2 μM, LDL-IN-4 (reported as CAY10485) achieves 91% inhibition of copper-mediated LDL oxidation. In contrast, the reference compound LDL-IN-1 exhibits an IC50 of 52 μM in the same assay system, indicating that a comparable level of inhibition with LDL-IN-1 would require a concentration exceeding its IC50 by a substantial margin [1][2].
Percentage inhibition of copper-mediated LDL oxidation at a fixed concentration
Target Compound Data
91% inhibition at 2 μM
Comparator Or Baseline
LDL-IN-1: IC50 = 52 μM (no fixed-concentration % inhibition data reported)
Quantified Difference
Qualitative: LDL-IN-4 demonstrates near-maximal inhibition at a concentration more than an order of magnitude below the IC50 of LDL-IN-1.
Conditions
Copper-mediated oxidation of human LDL
Why This Matters
This data provides a practical benchmark for experimental design, demonstrating that low micromolar concentrations of LDL-IN-4 are sufficient to achieve substantial antioxidant effects, which may be relevant for minimizing off-target effects or cytotoxicity in long-term cell culture experiments.
[2] Lee S, Han JM, Kim H, Kim E, Jeong TS, Lee WS, Cho KH. Synthesis of cinnamic acid derivatives and their inhibitory effects on LDL-oxidation, acyl-CoA:cholesterol acyltransferase-1 and -2 activity, and decrease of HDL-particle size. Bioorg Med Chem Lett. 2004 Sep 20;14(18):4677-81. View Source
ACAT-1/2 Inhibitory Profile vs. Analogs
LDL-IN-4 inhibits human ACAT-1 and ACAT-2 with IC50 values of 95 μM and 81 μM, respectively. In the same primary publication, the analog LDL-IN-1 (Compound 1) exhibited an apparent IC50 of approximately 60 μM for ACAT-1/2 inhibition. While the ACAT inhibitory potency of LDL-IN-4 is modestly lower than that of LDL-IN-1, its pronounced superiority in LDL oxidation inhibition (17.3-fold) defines a distinct functional profile [1][2].
ACAT Inhibition ProfileHead-to-head
ACAT-1 IC50 95 μM; ACAT-2 IC50 81 μM
Supports ACAT pathway-response context
LDL-IN-1 shows higher ACAT potency but lower LDL oxidation inhibition
Inhibition of human ACAT-1 and ACAT-2 enzymatic activity
Target Compound Data
ACAT-1 IC50 = 95 μM; ACAT-2 IC50 = 81 μM
Comparator Or Baseline
LDL-IN-1 (Compound 1): ACAT-1/2 IC50 ≈ 60 μM
Quantified Difference
LDL-IN-1 is ~1.6-fold more potent at ACAT inhibition; LDL-IN-4 is 17.3-fold more potent at LDL oxidation inhibition.
Conditions
In vitro enzymatic assay using human ACAT-1 and ACAT-2
Why This Matters
This demonstrates that LDL-IN-4 prioritizes antioxidant activity over ACAT inhibition, making it a more suitable tool for studies dissecting the relative contributions of LDL oxidation versus intracellular cholesterol esterification in atherogenesis.
[1] Lee S, Han JM, Kim H, Kim E, Jeong TS, Lee WS, Cho KH. Synthesis of cinnamic acid derivatives and their inhibitory effects on LDL-oxidation, acyl-CoA:cholesterol acyltransferase-1 and -2 activity, and decrease of HDL-particle size. Bioorg Med Chem Lett. 2004 Sep 20;14(18):4677-81. View Source
In a cell viability assay using RAW264.7 macrophages, treatment with LDL-IN-4 (Compound 2) did not influence normal cell growth and showed no detectable cytotoxic activity. This finding was observed under conditions where the compound's biological activities (LDL oxidation and ACAT inhibition) were demonstrated [1].
Cell ViabilityClass-level
No detectable cytotoxicity
Supports macrophage model endpoint review
RAW264.7 macrophage cell viability assay
CytotoxicityMacrophage BiologyIn Vitro Toxicology
Evidence Dimension
Cytotoxicity in RAW264.7 cells
Target Compound Data
No detectable cytotoxicity
Comparator Or Baseline
Not specified; LDL-IN-1 (Compound 1) also reported no detectable cytotoxicity in the same study.
This evidence supports the use of LDL-IN-4 in cell-based models of atherosclerosis and inflammation without confounding effects from compound-induced cell death, ensuring that observed biological effects are due to its intended mechanisms rather than cytotoxicity.
CytotoxicityMacrophage BiologyIn Vitro Toxicology
[1] Lee S, Han JM, Kim H, Kim E, Jeong TS, Lee WS, Cho KH. Synthesis of cinnamic acid derivatives and their inhibitory effects on LDL-oxidation, acyl-CoA:cholesterol acyltransferase-1 and -2 activity, and decrease of HDL-particle size. Bioorg Med Chem Lett. 2004 Sep 20;14(18):4677-81. View Source
LDL-IN-4 Research Applications
Macrophage Foam Cell LDL Oxidation Model
LDL-IN-4 is optimally deployed in studies investigating the role of LDL oxidation in macrophage foam cell formation. Its potent inhibition of copper-mediated LDL oxidation (IC50 = 3 μM) and the demonstration of 91% inhibition at 2 μM [1] make it a precise tool for suppressing the oxidative modification of LDL particles in co-culture systems with macrophages (e.g., RAW264.7 cells). The absence of detectable cytotoxicity at active concentrations [2] allows for extended treatment periods, enabling the detailed study of cholesterol ester accumulation and ACAT activity modulation without cell viability confounds.
Dual-Activity Reference Standard for Lipid Metabolism
For laboratories developing or evaluating novel compounds targeting lipid metabolism and atherosclerosis, LDL-IN-4 serves as a well-characterized reference standard for dual ACAT-1/2 inhibition and LDL oxidation prevention. Its defined potency profile (ACAT-1 IC50 = 95 μM, ACAT-2 IC50 = 81 μM; LDL oxidation IC50 = 3 μM) [1] provides a quantitative benchmark against which the efficacy and selectivity of new chemical entities can be assessed in head-to-head assays. The availability of a structurally related, less potent analog (LDL-IN-1) further enables structure-activity relationship (SAR) studies within the cinnamic acid derivative series.
ACAT Isoform and Lipoprotein Oxidation Assays
LDL-IN-4 is a suitable tool compound for in vitro biochemical assays aimed at measuring the activity of purified or recombinant human ACAT-1 and ACAT-2 enzymes. The reported IC50 values (95 μM and 81 μM, respectively) [1] guide the selection of appropriate concentration ranges for inhibition studies. Additionally, its potent antioxidant activity in a cell-free LDL oxidation assay (copper-mediated system) [1] enables its use as a positive control or calibrator in assays designed to screen for novel LDL oxidation inhibitors.
LDL Oxidation, ACAT, and HDL Remodeling
The original research characterizing LDL-IN-4 also explored the inhibition of HDL particle size decrease under conditions of LDL oxidation [2]. While LDL-IN-4 itself was not directly tested in this specific assay, the study's findings with LDL-IN-1 suggest that cinnamic acid derivatives can influence HDL remodeling. Therefore, LDL-IN-4 can be applied in complex in vitro models that incorporate multiple lipoprotein classes (LDL, HDL) to study how inhibiting LDL oxidation and ACAT activity collectively impacts HDL particle dynamics and reverse cholesterol transport pathways.
Application
Selection Property
Validation Focus
Macrophage foam cell LDL oxidation models
LDL oxidation inhibition profile
Oxidative LDL modification suppression in macrophage co-culture
Lipid metabolism assay benchmark
Dual ACAT-1/2 and LDL oxidation inhibition
SAR comparison and quantitative assay calibration
In vitro ACAT and LDL oxidation assays
ACAT-1/2 enzyme inhibition and antioxidant activity
Inhibition study concentration-range guidance
Lipoprotein dynamics and HDL remodeling studies
Multi-target lipoprotein modulation
Impact on HDL particle dynamics and reverse cholesterol transport pathways
[2] Lee S, Han JM, Kim H, Kim E, Jeong TS, Lee WS, Cho KH. Synthesis of cinnamic acid derivatives and their inhibitory effects on LDL-oxidation, acyl-CoA:cholesterol acyltransferase-1 and -2 activity, and decrease of HDL-particle size. Bioorg Med Chem Lett. 2004 Sep 20;14(18):4677-81. View Source
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